molecular formula C16H13Cl2N3O2 B2995032 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1169988-10-6

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2995032
CAS No.: 1169988-10-6
M. Wt: 350.2
InChI Key: ZYKAGCQOOSDPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, also known as DCPIU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPIU is a urea derivative that has been shown to exhibit promising biological and pharmacological properties, making it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Activity

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea derivatives are synthesized and structurally analyzed for potential biological activities. Studies on similar compounds, such as novel 4,5‐disubstituted thiazolyl urea derivatives, have shown promising antitumor activities, suggesting potential applications in cancer research and treatment (Ling et al., 2008).

Anticonvulsant Activity

Research has been conducted on the anticonvulsant properties of derivatives of this compound. Specifically, studies on 5,7-dibromoisatin semicarbazone derivatives, which share structural similarities, demonstrated significant anticonvulsant effects in mice, indicating potential therapeutic applications for epilepsy (Kumar et al., 2013).

Antioxidant Properties

Innovative asymmetric bis-isatin derivatives containing urea/thiourea moiety, which are structurally related to this compound, have been synthesized and analyzed for their antioxidant properties. These compounds exhibited moderate to strong antioxidant activities, suggesting potential uses in the development of antioxidant agents (Yakan et al., 2021).

Corrosion Inhibition

Studies on related compounds, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, have shown effectiveness as inhibitors for mild steel corrosion in acid solutions. This research suggests potential industrial applications in corrosion inhibition (Bahrami & Hosseini, 2012).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-21-14-5-3-10(6-9(14)7-15(21)22)19-16(23)20-11-2-4-12(17)13(18)8-11/h2-6,8H,7H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAGCQOOSDPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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